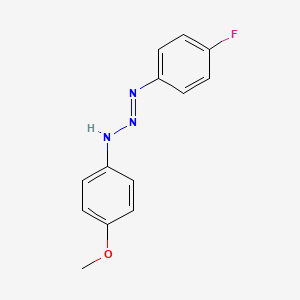![molecular formula C11H16O5 B5132174 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5132174.png)
7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid, also known as DMDA-4, is a synthetic compound that has been extensively studied for its potential as a pharmacological tool in various fields of research.
科学的研究の応用
7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid has been studied extensively for its potential as a pharmacological tool in various fields of research, including neurobiology, cancer research, and drug discovery. In neurobiology, 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid has been shown to enhance cognitive function and memory consolidation in animal models. In cancer research, 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid has been found to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
作用機序
The exact mechanism of action of 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid is not fully understood, but it is believed to act as a positive allosteric modulator of the α7-nicotinic acetylcholine receptor (α7-nAChR). This receptor is involved in various physiological processes, including cognitive function, memory, and inflammation. By modulating the activity of this receptor, 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid may enhance cognitive function, inhibit cancer cell growth, and reduce inflammation.
Biochemical and Physiological Effects:
7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including enhancing cognitive function, inducing apoptosis in cancer cells, and reducing inflammation. In animal models, 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid has been found to improve memory consolidation and learning, as well as reduce anxiety-like behaviors. In cancer cells, 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid has been shown to inhibit cell growth and induce apoptosis through various mechanisms, including the activation of caspase enzymes and the downregulation of anti-apoptotic proteins. Inflammation is also reduced by 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid, which has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid in lab experiments is its specificity for the α7-nAChR. This allows researchers to selectively modulate the activity of this receptor without affecting other receptors or physiological processes. However, one limitation of using 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid, including the development of more potent analogs with improved pharmacological properties, the investigation of its effects on other physiological processes, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid and its potential applications in different fields of research.
In conclusion, 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid is a synthetic compound that has been extensively studied for its potential as a pharmacological tool in various fields of research. Its specificity for the α7-nAChR makes it a valuable tool for investigating the role of this receptor in different physiological processes, and its potential as a therapeutic agent for various diseases warrants further investigation.
合成法
7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid is synthesized through a multistep process that involves the reaction of 4-hydroxycyclohexanone with methyl vinyl ketone, followed by the addition of a Grignard reagent and a subsequent acid-catalyzed cyclization. The resulting compound is then subjected to a series of purification steps to obtain the final product.
特性
IUPAC Name |
7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-10(2)6-11(3-4-15-10)7(9(13)14)5-8(12)16-11/h7H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSXVGKZDFOMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCO1)C(CC(=O)O2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine](/img/structure/B5132091.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5132092.png)
![3-chloro-5-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5132100.png)
![3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid hydrochloride](/img/structure/B5132102.png)
![4-{[(1-ethyl-1H-indol-3-yl)thio]acetyl}-1,4-diazepan-2-one](/img/structure/B5132108.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5132116.png)
![ethyl 2-cyano-3-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-oxopropanoate](/img/structure/B5132127.png)
![2-(4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5132145.png)
![2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5132150.png)

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5132163.png)
![methyl N-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate](/img/structure/B5132168.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5132179.png)
